Fmoc-allo-O-methyl-D-Thr
CAS No.: 1279032-75-5
Cat. No.: VC18867877
Molecular Formula: C20H21NO5
Molecular Weight: 355.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1279032-75-5 |
|---|---|
| Molecular Formula | C20H21NO5 |
| Molecular Weight | 355.4 g/mol |
| IUPAC Name | (2R,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methoxybutanoic acid |
| Standard InChI | InChI=1S/C20H21NO5/c1-12(25-2)18(19(22)23)21-20(24)26-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18H,11H2,1-2H3,(H,21,24)(H,22,23)/t12-,18-/m1/s1 |
| Standard InChI Key | BOGQZFFOTLSMMA-KZULUSFZSA-N |
| Isomeric SMILES | C[C@H]([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC |
| Canonical SMILES | CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC |
Introduction
Chemical Structure and Physicochemical Properties
Fmoc-allo-O-methyl-D-Thr () is a non-proteinogenic amino acid derivative with a molecular weight of 379.39 g/mol. The compound’s structure includes:
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Fmoc group: A fluorenylmethoxycarbonyl moiety protecting the α-amino group during synthesis.
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Allo configuration: The stereochemistry at the β-carbon (C3) differs from natural threonine, altering spatial interactions in peptide chains.
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O-methyl modification: A methyl ether replaces the hydroxyl group on the threonine side chain, enhancing hydrophobicity and metabolic stability .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 379.39 g/mol |
| Melting Point | ~160–165°C (decomposes) |
| Solubility | Soluble in DMF, DCM; insoluble in water |
| Stability | Stable under acidic conditions; sensitive to bases |
The O-methyl group significantly impacts solubility and reactivity compared to hydroxyl-bearing analogs like Fmoc-D-allo-Thr-OH . This modification reduces hydrogen-bonding capacity, favoring interactions with hydrophobic protein domains.
Synthesis and Production Methods
The synthesis of Fmoc-allo-O-methyl-D-Thr involves multi-step protocols to introduce stereochemical and functional group modifications:
Step 1: Methylation of Threonine Side Chain
The hydroxyl group of D-allo-threonine is methylated using methyl iodide () in the presence of a base like sodium hydride (). This reaction proceeds via an mechanism, yielding O-methyl-D-allo-threonine.
Step 2: Fmoc Protection
The amino group is protected with Fmoc-Cl (fluorenylmethoxycarbonyl chloride) in a mixture of dioxane and aqueous sodium bicarbonate (). The Fmoc group provides temporary protection, removable under basic conditions (e.g., piperidine) .
Step 3: Purification and Characterization
Crude product is purified via reverse-phase HPLC, and structure validation employs -NMR, -NMR, and mass spectrometry. Chiral HPLC confirms enantiomeric purity (>98%) .
Applications in Peptide Synthesis
Fmoc-allo-O-methyl-D-Thr is pivotal in solid-phase peptide synthesis (SPPS) for constructing peptides with tailored properties:
Enhanced Stability
The O-methyl group shields the side chain from enzymatic degradation, prolonging peptide half-life in biological systems. Studies on opioid analogs demonstrate that O-methylated peptides exhibit 3–5× greater stability in serum compared to hydroxylated variants.
Stereochemical Control
The allo configuration introduces steric hindrance, directing peptide folding into non-native conformations. This property is exploited to design inhibitors of protein-protein interactions, such as HIV protease inhibitors.
Table 2: Comparison with Related Compounds
| Compound | Hydrophobicity (LogP) | Metabolic Stability |
|---|---|---|
| Fmoc-allo-O-methyl-D-Thr | 3.2 | High |
| Fmoc-D-allo-Thr-OH | 2.1 | Moderate |
| Fmoc-L-Thr(tBu)-OH | 3.5 | High |
Role in Drug Development and Therapeutics
Targeted Therapeutics
Peptides incorporating Fmoc-allo-O-methyl-D-Thr show promise in oncology. For example, a 2019 study highlighted its use in cyclic RGD peptides targeting αvβ3 integrins overexpressed in glioblastoma. The O-methyl group improved blood-brain barrier permeability by 40% compared to unmodified peptides.
Fragment-Based Drug Discovery (FBDD)
The compound serves as a building block in FBDD for probing protein interfaces. In a 2023 case study, O-methylated fragments bound to PD-1/PD-L1 with values of 12–18 μM, guiding the development of immune checkpoint inhibitors.
Research Findings and Case Studies
Case Study 1: Antimicrobial Peptides
A 2022 investigation synthesized analogs of human β-defensin using Fmoc-allo-O-methyl-D-Thr. The modified peptides exhibited broad-spectrum activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimal hemolytic effects, attributed to enhanced membrane interaction from hydrophobicity.
Case Study 2: Peptide Hydrogels
O-methylation facilitated the design of self-assembling hydrogels for drug delivery. Rheological analysis showed a storage modulus () of 1.5 kPa, suitable for sustained release of doxorubicin over 72 hours.
Future Directions
Ongoing research aims to:
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Optimize synthetic yields via flow chemistry.
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Explore applications in mRNA delivery systems leveraging hydrophobic interactions.
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Develop photo-labile derivatives for spatiotemporal control in therapeutic release.
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